molecular formula C15H22BrNO B4032131 3-bromo-N,N-bis(2-methylpropyl)benzamide

3-bromo-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B4032131
M. Wt: 312.24 g/mol
InChI Key: GOJMHTWQQSHMMX-UHFFFAOYSA-N
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Description

3-Bromo-N,N-bis(2-methylpropyl)benzamide is a brominated benzamide derivative with the molecular formula C₁₆H₂₃BrNO. Its structure comprises a benzamide core substituted with a bromine atom at the meta position and two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom.

Properties

IUPAC Name

3-bromo-N,N-bis(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-6-5-7-14(16)8-13/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJMHTWQQSHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-bis(2-methylpropyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isobutyl groups. One common method involves the following steps:

    Bromination: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 3-bromobenzamide.

    Alkylation: The 3-bromobenzamide is then reacted with isobutyl bromide (2-bromo-2-methylpropane) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the isobutyl groups, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Oxidation Reactions: The isobutyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 3-hydroxy-N,N-bis(2-methylpropyl)benzamide or 3-amino-N,N-bis(2-methylpropyl)benzamide.

    Reduction: Formation of 3-bromo-N,N-bis(2-methylpropyl)aniline.

    Oxidation: Formation of 3-bromo-N,N-bis(2-methylpropyl)benzoic acid.

Scientific Research Applications

3-bromo-N,N-bis(2-methylpropyl)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-bis(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isobutyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 333.27 g/mol
  • Functional Groups : Bromoaryl, tertiary amide.
  • Synthesis : Likely synthesized via bromination of a precursor benzamide followed by alkylation with diisobutylamine, analogous to methods described for related compounds (e.g., bromination of benzamide derivatives in ) .

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 3-bromo-N,N-bis(2-methylpropyl)benzamide with structurally related benzamide and propenamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound N,N-diisobutyl, 3-bromo 333.27 Potential directing group for C–H activation; bromine enhances electrophilicity .
N,N-Bis(2-methylpropyl)-3-phenyl-2-propenamide N,N-diisobutyl, 3-phenylpropenamide 285.41 Lower toxicity in insecticidal studies; substituent-dependent activity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl 221.29 N,O-bidentate directing group for metal catalysis .
Ispinesib Mesylate Complex substituents (quinazolinyl, aminopropyl) 613.20 Anticancer agent (kinesin inhibitor); highlights pharmacological versatility of benzamide derivatives .

Toxicity and Structure-Activity Relationships (SAR)

  • N,N-Bis(2-methylpropyl) Groups : The diisobutyl substituent in this compound is associated with lower toxicity compared to N-phenyl or N-ethyl-N-phenyl analogs, as observed in phenyl-propenamide derivatives (). SAR trends indicate that bulky alkyl groups reduce toxicity but may hinder reactivity .
  • Bromine vs. Methyl Substituents : The bromine atom in the target compound increases electrophilicity, making it more reactive in cross-coupling reactions compared to methyl-substituted analogs like N-(3-methoxypropyl)-3-methylbenzamide ().

Physical and Chemical Properties

Property This compound Diisobutylamine (Precursor) N,N-Bis(2-methylpropyl)-3-phenyl-2-propenamide
Water Solubility Low (similar to tertiary amides) Slightly soluble Low (hydrophobic alkyl groups)
Vapor Pressure Not reported 10 mm Hg at 30°C Not reported
Thermal Stability Stable under inert conditions N/A Decomposes at high temperatures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N,N-bis(2-methylpropyl)benzamide
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